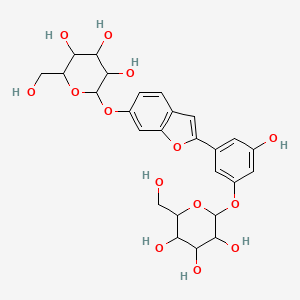

Mulberroside F

Übersicht

Beschreibung

Mulberroside F is a complex organic compound characterized by multiple hydroxyl groups and a benzofuran moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multi-step organic synthesis. Each step may include protection and deprotection of functional groups, coupling reactions, and purification processes. Specific synthetic routes and reaction conditions would depend on the starting materials and desired yield.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions from laboratory to industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution Reagents: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Asthma Management

Recent studies have demonstrated that Mulberroside F effectively reduces airway inflammation and hyperresponsiveness in asthmatic models. In a controlled experiment involving BALB/c mice sensitized with ovalbumin, administration of this compound resulted in decreased eosinophil infiltration and reduced levels of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and interleukin-13 in bronchoalveolar lavage fluid. The compound also inhibited reactive oxygen species production and ICAM-1 expression in TNF-α-stimulated human tracheal epithelial cells, indicating its potential as a therapeutic agent for asthma management .

Skin Whitening Agent

Inhibition of Melanin Biosynthesis

this compound has shown promising results as a skin whitening agent due to its ability to inhibit tyrosinase activity, an enzyme critical for melanin production. In vitro studies revealed that this compound significantly reduced melanin formation in melan-a cells, suggesting its potential application in treating hyperpigmentation disorders. Although its efficacy is lower than that of kojic acid, it offers a natural alternative for cosmetic formulations aimed at skin lightening .

Antioxidant Properties

Protection Against Oxidative Stress

The compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative damage. In addition to its role in inhibiting melanin synthesis, this compound has been reported to scavenge superoxide radicals, thereby contributing to cellular protection against oxidative stress. This property enhances its appeal for inclusion in dietary supplements and cosmetic products aimed at promoting skin health .

Biochemical Research

Cytotoxicity and Safety Profile

Studies assessing the cytotoxic effects of this compound have indicated that it possesses a favorable safety profile. Research involving human keratinocyte cell lines demonstrated that extracts containing this compound did not exhibit significant cytotoxicity, supporting its potential use in both pharmaceutical and cosmetic applications without adverse effects on cell viability .

Data Summary Table

Wirkmechanismus

The mechanism of action of such compounds would depend on their specific biological targets. Generally, the hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The benzofuran moiety may interact with enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quercetin: A flavonoid with multiple hydroxyl groups and a benzofuran moiety.

Rutin: A glycoside of quercetin with similar structural features.

Kaempferol: Another flavonoid with a similar structure.

Uniqueness

The uniqueness of Mulberroside F lies in its specific arrangement of hydroxyl groups and the presence of both benzofuran and oxane rings, which may confer unique biological activities and chemical reactivity.

Biologische Aktivität

Mulberroside F, a bioactive compound derived from the leaves and roots of Morus alba L., has garnered attention for its diverse biological activities. This article synthesizes recent research findings on its pharmacological properties, particularly focusing on its anti-inflammatory, antioxidant, and anti-melanogenic effects.

Chemical Structure and Properties

This compound (Moracin M-6, 3′-di-O-β-D-glucopyranoside) is a glycoside that exhibits various biological activities. Its structure contributes to its ability to interact with biological systems, particularly in modulating inflammatory responses and melanin synthesis.

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound significantly reduces airway inflammation and eosinophil infiltration in asthmatic models. In a study involving BALB/c mice sensitized with ovalbumin, administration of this compound resulted in:

- Reduction of pro-inflammatory cytokines : Levels of IL-4, IL-5, and IL-13 were significantly decreased in bronchoalveolar lavage fluid compared to control groups.

- Decreased airway hyperresponsiveness : The compound effectively mitigated airway constriction responses.

- Inhibition of reactive oxygen species (ROS) : this compound suppressed ROS production in TNF-α-stimulated human tracheal epithelial BEAS-2B cells, indicating its potential as an antioxidant agent .

Anti-Melanogenic Activity

This compound has been recognized for its potential as an anti-melanogenic agent. It inhibits tyrosinase activity, a key enzyme in melanin biosynthesis. Key findings include:

- Tyrosinase Inhibition : In vitro studies showed that this compound exhibited significant inhibition of tyrosinase activity in melan-a cells. The IC50 values for root and callus extracts containing this compound were determined to be 10.57 µg/mL and 92.06 µg/mL, respectively .

- Melanin Production : The compound effectively reduced melanin synthesis in cultured cells, suggesting its application in skin whitening products .

Antioxidant Activity

This compound also displays notable antioxidant properties. It has been shown to scavenge superoxide radicals, contributing to its protective effects against oxidative stress. However, its antioxidant activity is reported to be lower than that of kojic acid, another known antioxidant .

Table 1: Summary of Biological Activities of this compound

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-[[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzofuran-6-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O14/c27-8-17-19(30)21(32)23(34)25(39-17)36-13-2-1-10-5-15(38-16(10)7-13)11-3-12(29)6-14(4-11)37-26-24(35)22(33)20(31)18(9-28)40-26/h1-7,17-35H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMOTUXWPXDQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=C2)C4=CC(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mulberroside F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

231 - 234 °C | |

| Record name | Mulberroside F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.